
(3S)-2-oxopiperidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2-oxopiperidine-3-carboxylic acid: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production often involves the use of engineered bacteria containing carbonyl reductase. The process includes preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption to obtain a cell supernatant containing carbonyl reductase, and mixing the supernatant with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Análisis De Reacciones Químicas
Types of Reactions: (3S)-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various piperidine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-2-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of various complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the role of piperidine derivatives in biological systems .
Medicine: Medically, (3S)-2-oxopiperidine-3-carboxylic acid is significant due to its presence in various pharmaceutical compounds. It is used in the development of drugs for treating neurological disorders and other medical conditions .
Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals. Its derivatives are used as intermediates in the synthesis of active pharmaceutical ingredients .
Mecanismo De Acción
The mechanism of action of (3S)-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. It acts on enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
(3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
(3S,4R)-3-hydroxypiperidine-4-carboxylic acid: Another piperidine derivative with different stereochemistry and functional groups.
Uniqueness: (3S)-2-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its presence in numerous pharmaceuticals highlight its importance in both research and industry .
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(3S)-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
Clave InChI |
HQSIETYOWKHBCH-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@@H](C(=O)NC1)C(=O)O |
SMILES canónico |
C1CC(C(=O)NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)


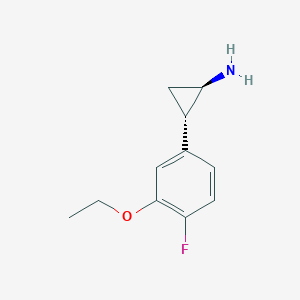
![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
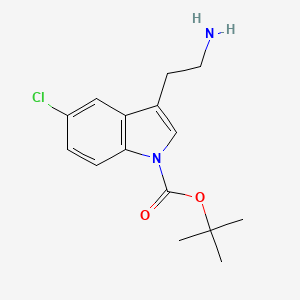
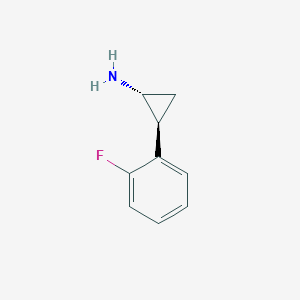
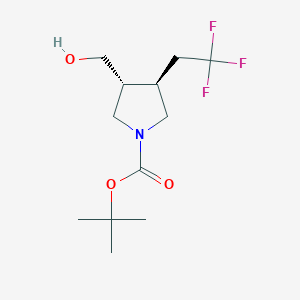
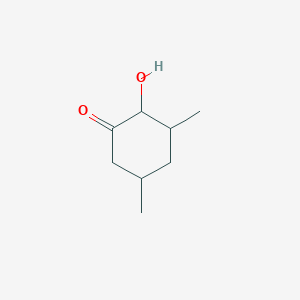

![4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059620.png)
![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)


